5-(3-nitrophenyl)-N-propan-2-ylfuran-2-carboxamide
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Overview
Description
5-(3-nitrophenyl)-N-propan-2-ylfuran-2-carboxamide is an organic compound that belongs to the class of furan carboxamides It features a furan ring substituted with a 3-nitrophenyl group and an N-propan-2-ylcarboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-nitrophenyl)-N-propan-2-ylfuran-2-carboxamide typically involves multi-step organic reactions. One common method starts with the nitration of a phenyl ring to introduce the nitro group. This is followed by the formation of the furan ring through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(3-nitrophenyl)-N-propan-2-ylfuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The furan ring can be oxidized to form furanones.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Reduction of the nitro group: Produces 5-(3-aminophenyl)-N-propan-2-ylfuran-2-carboxamide.
Oxidation of the furan ring: Produces furanones.
Substitution reactions: Produce various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(3-nitrophenyl)-N-propan-2-ylfuran-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(3-nitrophenyl)-N-propan-2-ylfuran-2-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The furan ring and carboxamide group contribute to the compound’s binding affinity to enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-(3-nitrophenyl)-N-methylfuran-2-carboxamide
- 5-(3-nitrophenyl)-N-ethylfuran-2-carboxamide
- 5-(4-nitrophenyl)-N-propan-2-ylfuran-2-carboxamide
Uniqueness
5-(3-nitrophenyl)-N-propan-2-ylfuran-2-carboxamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the 3-nitrophenyl group and the N-propan-2-ylcarboxamide group provides a distinct set of properties that differentiate it from other similar compounds .
Properties
IUPAC Name |
5-(3-nitrophenyl)-N-propan-2-ylfuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-9(2)15-14(17)13-7-6-12(20-13)10-4-3-5-11(8-10)16(18)19/h3-9H,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQDRZXXUDZMKBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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